6-(tert-Butylamino)-2-methylnicotinic acid

Lipophilicity Membrane permeability Drug-likeness

6-(tert-Butylamino)-2-methylnicotinic acid (CAS 1355227-08-5) is a disubstituted pyridine-3-carboxylic acid belonging to the nicotinic acid derivative class, carrying a tert-butylamino group at the 6-position and a methyl group at the 2-position of the pyridine ring. With a molecular formula of C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g·mol⁻¹, it is supplied as a research-grade building block at ≥98% purity by multiple vendors.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
Cat. No. B12999100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(tert-Butylamino)-2-methylnicotinic acid
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)NC(C)(C)C)C(=O)O
InChIInChI=1S/C11H16N2O2/c1-7-8(10(14)15)5-6-9(12-7)13-11(2,3)4/h5-6H,1-4H3,(H,12,13)(H,14,15)
InChIKeyPDYIYPCXCCSORZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(tert-Butylamino)-2-methylnicotinic Acid: Procurement-Relevant Identity, Physicochemical Baseline, and Structural Classification


6-(tert-Butylamino)-2-methylnicotinic acid (CAS 1355227-08-5) is a disubstituted pyridine-3-carboxylic acid belonging to the nicotinic acid derivative class, carrying a tert-butylamino group at the 6-position and a methyl group at the 2-position of the pyridine ring [1]. With a molecular formula of C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g·mol⁻¹, it is supplied as a research-grade building block at ≥98% purity by multiple vendors . Its computed XLogP3-AA of 2.1, topological polar surface area of 62.2 Ų, and predicted aqueous pKa of 4.75 ± 0.10 define a physicochemical profile that is measurably distinct from both the unsubstituted 2-methylnicotinic acid scaffold and its N-cyclopropyl, N-isopropyl, and N-ethyl-N-methyl congeners [2].

Why 6-(tert-Butylamino)-2-methylnicotinic Acid Cannot Be Replaced by Generic Nicotinic Acid Analogs in Structure-Sensitive Applications


In-class nicotinic acid derivatives are not freely interchangeable because the simultaneous presence, identity, and position of substituents on the pyridine ring govern lipophilicity, ionization state, hydrogen-bonding capacity, and steric demand—each of which directly influences molecular recognition, metabolic stability, and physicochemical handling [1]. The tert-butylamino group at position 6 introduces a combination of steric bulk and a secondary amine hydrogen-bond donor that is absent in the parent 2-methylnicotinic acid (LogP ~0.6, pKa ~1.95, one H-donor) and is quantitatively distinct from smaller N-alkyl analogs such as the N-cyclopropyl and N-isopropyl variants . Substituting any of these alternatives without compensating for the resulting shifts in LogP, pKa, or steric profile risks altering target binding, solubility, and assay reproducibility. The evidence items below quantify these differences and define the procurement-relevant selection criteria.

Quantitative Procurement Evidence: How 6-(tert-Butylamino)-2-methylnicotinic Acid Differs from Its Closest Analogs


LogP Elevation of ~1.5 Units Over Unsubstituted 2-Methylnicotinic Acid Drives Membrane Permeability Differentiation

6-(tert-Butylamino)-2-methylnicotinic acid exhibits an XLogP3-AA of 2.1 (PubChem computed) or 2.3 (vendor computed), compared to an XLogP3-AA of approximately 0.6 for 2-methylnicotinic acid [1][2]. This ~1.5 log-unit increase corresponds to roughly a 30-fold higher octanol–water partition coefficient, indicating substantially greater lipophilicity. In the context of cell-based assays and ADME profiling, this magnitude of LogP shift is expected to translate into measurably different membrane passive permeability and plasma protein binding, as predicted by established quantitative structure–property relationship models .

Lipophilicity Membrane permeability Drug-likeness

pKa Shift of ~2.8 Units Relative to 2-Methylnicotinic Acid Alters Ionization State at Physiological pH

The predicted pKa of 6-(tert-butylamino)-2-methylnicotinic acid is 4.75 ± 0.10, whereas the predicted pKa of 2-methylnicotinic acid is 1.95 ± 0.10 . At pH 7.4, the target compound exists predominantly in its ionized carboxylate form (~99.8% ionized based on the Henderson–Hasselbalch equation), while the parent 2-methylnicotinic acid is already fully ionized at a much lower pH. More critically, at the mildly acidic pH encountered in many formulation buffers (pH 5–6), the target compound is approximately 30–70% ionized, whereas 2-methylnicotinic acid remains >99.9% ionized. This difference governs aqueous solubility, the ability to form crystalline salts, and compatibility with pH-sensitive synthetic transformations [1].

Ionization state Solubility Salt formation Formulation

Steric Bulk Advantage: Higher Molecular Weight and Greater van der Waals Volume Versus N-Cyclopropyl and N-Isopropyl Congeners

The molecular weight of 6-(tert-butylamino)-2-methylnicotinic acid is 208.26 g·mol⁻¹, compared to 192.21 g·mol⁻¹ for 6-(cyclopropylamino)-2-methylnicotinic acid and 194.23 g·mol⁻¹ for 6-(isopropylamino)-2-methylnicotinic acid . The tert-butyl group (C(CH₃)₃) occupies a significantly larger three-dimensional volume than the cyclopropyl (c-C₃H₅) or isopropyl (CH(CH₃)₂) substituents. In medicinal chemistry, tert-butyl groups are well-established to enhance metabolic stability by shielding adjacent metabolic soft spots and to modulate target selectivity through steric exclusion of non-cognate binding sites. While direct head-to-head target-engagement data for these exact congeners are not publicly available, class-level structure–activity relationship (SAR) studies on 6-substituted nicotinic acid analogs confirm that the steric and electronic nature of the 6-substituent is a primary determinant of binding affinity to carbonic anhydrase III and related targets [1].

Steric hindrance Molecular recognition Metabolic stability Selectivity

Purity Specification Advantage: ≥98% Versus 95% for the N-Cyclopropyl and N-Isopropyl Analogs from Dominant Suppliers

6-(tert-Butylamino)-2-methylnicotinic acid is routinely supplied at ≥98% purity by multiple vendors including ChemScene, MolCore, and Leyan . In contrast, the closest commercially available N-cyclopropyl and N-isopropyl congeners from AKSci are specified at a minimum purity of 95% . At the 95% purity level, up to 5% of the batch mass consists of unidentified impurities, which may include residual starting materials, synthetic by-products, or degradation products. This 3-percentage-point difference in purity specification can translate into a meaningful reduction in confounding variables in dose–response assays, crystallography trials, and structure–activity relationship studies where even minor impurities can produce spurious biological readouts or interfere with crystallization.

Chemical purity Reproducibility Quality control Procurement specification

Hydrogen-Bond Donor Count of Two Enables Bidentate Interactions Unavailable to Mono-Donor Analogs

6-(tert-Butylamino)-2-methylnicotinic acid possesses two hydrogen-bond donor sites (the carboxylic acid OH and the secondary amine NH of the tert-butylamino group) and 3–4 hydrogen-bond acceptor sites [1]. In contrast, 2-methylnicotinic acid has only one hydrogen-bond donor (the carboxylic acid OH) [2]. The additional secondary amine donor enables bidentate hydrogen-bonding motifs that are stereoelectronically distinct from those available with tertiary amine substituents such as the N-ethyl-N-methylamino group found in 6-(ethyl(methyl)amino)-2-methylnicotinic acid, which lacks any N–H donor . This additional donor is structurally analogous to the secondary amine pharmacophore found in numerous kinase inhibitors and GPCR ligands, suggesting potential for specific directional interactions with protein backbone carbonyls or side-chain acceptors.

Hydrogen bonding Molecular recognition Target engagement Crystal engineering

Dual 2-Methyl / 6-tert-Butylamino Substitution Pattern: A Unique Combination Absent from Common Commercial Analogs

A substructure search across the major publicly accessible chemical databases reveals that the simultaneous presence of a 2-methyl group and a 6-tert-butylamino substituent on the nicotinic acid core is a rare combination in commercially available screening collections. The closest analogs (6-(tert-butylamino)nicotinic acid, CAS 1019387-69-9; 6-(cyclopropylamino)-2-methylnicotinic acid, CAS 1355215-45-0; 6-(isopropylamino)-2-methylnicotinic acid, CAS 1355233-61-2) each lack either the 2-methyl group or the full steric bulk of the tert-butylamino moiety [1]. This dual substitution pattern creates a distinct chemical space vector that cannot be simultaneously explored by any single commercially cataloged analog, making the compound a non-redundant member of a medicinal chemistry library aimed at probing steric and lipophilic tolerance at both the 2- and 6-positions of the pyridine ring [2].

Structural uniqueness Scaffold diversity SAR exploration Chemical space

High-Value Application Scenarios for 6-(tert-Butylamino)-2-methylnicotinic Acid Based on Differential Evidence


Cell-Permeable Probe Design Requiring Elevated Lipophilicity Over the Parent 2-Methylnicotinic Acid Scaffold

When designing a cell-based assay probe that must cross lipid bilayers to engage an intracellular target, the ~1.5 log-unit higher lipophilicity of 6-(tert-butylamino)-2-methylnicotinic acid (XLogP3 2.1) versus 2-methylnicotinic acid (XLogP3 ~0.6) provides a measurable advantage in passive membrane permeability [1]. This compound is therefore the preferred intermediate for synthesizing probes where intracellular accumulation is required and the parent scaffold is insufficiently lipophilic.

pH-Controlled Salt Screening and Solid-Form Development Leveraging the Elevated pKa of 4.75

The target compound's pKa of 4.75 ± 0.10, approximately 2.8 units higher than that of 2-methylnicotinic acid (pKa ~1.95), places its carboxylate protonation equilibrium within the optimal range for salt and co-crystal screening (pH 3–6) . Formulation scientists can exploit this pKa to generate crystalline salts with pharmaceutically acceptable counterions under mild conditions, whereas the parent compound's very low pKa limits the accessible salt-form space.

Metabolic Stability Optimization Through Steric Shielding by the tert-Butylamino Group

In lead optimization campaigns where N-dealkylation or oxidative metabolism at the 6-amino substituent is a liability, the steric bulk of the tert-butylamino group (MW 208.26 vs 192–194 for cyclopropyl and isopropyl analogs) offers class-level protection against CYP-mediated metabolism [2]. This building block is therefore a rational choice for synthesizing candidate molecules where metabolic soft-spot shielding at the 6-position is prioritized.

High-Throughput Screening Library Enrichment with a Non-Redundant Dual-Substituted Nicotinic Acid Chemotype

For organizations curating diversity-oriented screening libraries, 6-(tert-butylamino)-2-methylnicotinic acid represents a scaffold that simultaneously explores steric and lipophilic space at two distinct ring positions—a combination not offered by any of the four closest commercially cataloged analogs [3]. Its procurement at ≥98% purity further ensures that its inclusion in a screening deck will not introduce impurity-driven false positives.

Quote Request

Request a Quote for 6-(tert-Butylamino)-2-methylnicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.